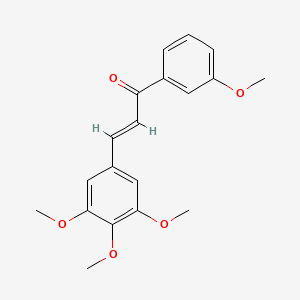

(2E)-1-(3-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-7-5-6-14(12-15)16(20)9-8-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-12H,1-4H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEELPVXBOPLMOH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-1-(3-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes methoxy-substituted phenyl groups that contribute to its pharmacological potential. The following sections will delve into the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H20O5

- CAS Number : 38099-78-4

- Molecular Weight : 320.36 g/mol

The compound features a conjugated double bond system that is typical of chalcones, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxyacetophenone with 3,4,5-trimethoxybenzaldehyde. This reaction is facilitated under basic conditions and yields the desired chalcone through a Claisen-Schmidt condensation mechanism.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 38 |

| A549 | 43 |

| HT29 | 30 |

| MDA-MB-231 | 0.43 |

These results indicate that this compound exhibits potent antiproliferative effects, particularly against HeLa and HT29 cells, compared to standard chemotherapeutic agents like CA-4 .

Research suggests that the compound induces apoptosis in cancer cells through multiple pathways:

- RAS-ERK Pathway Suppression : The compound has been shown to inhibit signaling pathways associated with cell survival and proliferation.

- AKT/FOXO3a Pathway Modulation : It promotes apoptosis by modulating these critical survival pathways .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits significant antioxidant activity. Studies have indicated that it scavenges free radicals effectively, thereby reducing oxidative stress in cells .

Study 1: Antiproliferative Effects

A comprehensive study examined the antiproliferative effects of various chalcone derivatives on cancer cell lines. The results indicated that the tested compound was significantly more effective than several other derivatives in inhibiting cell growth across multiple cancer types .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the anticancer activity of this chalcone. It was found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

科学研究应用

Biological Activities

Chalcones are known for their diverse biological activities, which include:

- Antioxidant Properties : Research indicates that chalcones can scavenge free radicals and reduce oxidative stress in cells . This property is crucial for developing compounds that can mitigate oxidative damage linked to various diseases.

- Anticancer Activity : Several studies have demonstrated that (2E)-1-(3-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : This compound has also been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for synthesizing new therapeutic agents. Its derivatives have been explored for:

- Cancer Therapy : Modifications of the chalcone structure may enhance its selectivity and potency against various cancer types.

- Anti-diabetic Agents : Some studies suggest that chalcone derivatives can improve insulin sensitivity and glucose metabolism, indicating potential use in diabetes management .

Natural Product Synthesis

Chalcones serve as intermediates in the synthesis of flavonoids and other phenolic compounds. The ability to modify the chalcone structure allows for the creation of a wide range of bioactive natural products with enhanced efficacy.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the effects of this compound on breast cancer cells. The results showed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that this chalcone derivative effectively reduced inflammation markers in induced arthritis models. The compound inhibited cyclooxygenase (COX) activity and decreased inflammatory cytokine levels .

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs (Tables 1 and 2).

Table 1: Structural and Functional Comparison of Selected Chalcone Derivatives

Key Structural-Activity Relationship (SAR) Insights:

B-Ring 3,4,5-Trimethoxy Substitution :

- The 3,4,5-trimethoxy group is critical for tubulin binding (anticancer activity) and MAO inhibition due to its electron-donating effects and planar structure, facilitating π-π stacking with aromatic residues in enzyme active sites .

- Ethoxy substitutions (e.g., ETTC) may enhance lipophilicity and membrane permeability but reduce metabolic stability compared to methoxy groups .

A-Ring Substituent Effects: 3-Methoxyphenyl (Target Compound): Expected to modulate electronic properties and steric interactions differently than 4-substituted analogs (e.g., CHO27’s 4-methoxy group). Electron-Withdrawing Groups (TMf, TMh): Nitro (TMf) and bromo (TMh) substituents enhance MAO-A/B selectivity. The nitro group’s strong electron-withdrawing effect likely stabilizes charge-transfer interactions in MAO-A’s active site . Methylation on Propenone Chain (CHO27): The additional methyl group in CHO27 significantly boosts cytotoxicity (1000-fold increase), likely by enhancing hydrophobic interactions with tubulin’s colchicine-binding site .

Biological Activity Diversification :

- Anticancer : The 3,4,5-trimethoxy B-ring is essential for tubulin polymerization inhibition, while A-ring modifications (e.g., CHO27’s 4-methoxy + methyl) refine potency .

- MAO Inhibition : A-ring electron-withdrawing groups (nitro, bromo) shift selectivity toward MAO-A or MAO-B, with TMh’s bromo group favoring MAO-B due to size complementarity .

- Antidiabetic : Simpler A-ring substituents (e.g., phenyl in ) suffice for insulin secretion, suggesting minimal steric demands for this activity .

Notes on Contradictions and Limitations:

- While the 3,4,5-trimethoxy B-ring is a common anticancer pharmacophore, its role in MAO inhibition () highlights functional versatility. However, substituent effects on different targets may appear contradictory (e.g., electron-rich vs. electron-poor A-rings).

- Limited data on the target compound’s specific activities necessitate extrapolation from analogs. For instance, its 3-methoxy A-ring may confer intermediate electronic properties between TMf’s nitro and CHO27’s 4-methoxy groups.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare (2E)-1-(3-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone derivative. For example, 3,4,5-trimethoxybenzaldehyde and 3-methoxyacetophenone are reacted in ethanol under NaOH catalysis at room temperature. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone (E-configuration). Crystallization from ethanol or methanol is used to purify the product .

Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated using:

- Single-crystal X-ray diffraction (XRD): Provides unambiguous bond lengths and angles (e.g., C=C bond ~1.33 Å, C=O bond ~1.23 Å) and torsion angles to confirm planarity .

- NMR spectroscopy: Trans coupling constants (J ≈ 15–16 Hz) between the α and β protons in the enone system .

- UV-Vis spectroscopy: Absorption maxima near 300–350 nm, characteristic of conjugated enones .

Basic: What physicochemical properties are critical for handling this compound in research?

Key properties include:

- Melting point: Typically 120–130°C (varies with purity and polymorphism) .

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol .

- Hygroscopicity: Methoxy groups may confer slight hygroscopicity, requiring storage in desiccators .

Advanced: How does polymorphism impact the compound's crystallographic and biological properties?

Polymorphism arises from variations in crystallization conditions (e.g., solvent, temperature). For example:

- Monoclinic vs. orthorhombic systems: Different unit cell parameters (e.g., β angles, Z values) alter packing efficiency and stability .

- Bioactivity implications: Polymorphs may exhibit differences in dissolution rates or membrane permeability, affecting antimicrobial or cytotoxic activity .

- Mitigation: Use controlled crystallization (slow evaporation, seeding) and characterize via XRD and thermal analysis (DSC/TGA) .

Advanced: How can researchers design experiments to evaluate the compound's biological activity?

Methodological steps include:

- Antimicrobial assays: Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening: Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced: How do theoretical (DFT) and experimental data reconcile in structural analysis?

Density Functional Theory (DFT) predicts bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies arise from:

- Solvent effects: Theoretical models often assume gas-phase conditions, whereas experimental data include solvent interactions .

- Thermal motion: XRD-derived parameters include atomic vibrations, while DFT assumes static structures .

- Validation: Compare computed UV spectra (TD-DFT) with experimental λmax values (error margins <10 nm) .

Advanced: What strategies optimize crystallization for high-quality single crystals?

Key approaches:

- Solvent selection: Use ethanol or methanol for slow evaporation, ensuring supersaturation without rapid nucleation .

- Temperature control: Crystallize at 4°C to reduce thermal disorder .

- Seeding: Introduce microcrystals to promote uniform growth .

- Characterization: Validate crystal quality via R-factor (<0.05) and data-to-parameter ratio (>15) in XRD refinement .

Advanced: How should researchers address contradictions in reported bioactivity data?

Contradictions may stem from:

- Purity variations: Impurities (e.g., unreacted precursors) skew bioassay results. Validate purity via HPLC (>95%) .

- Assay conditions: Differences in bacterial strain viability, incubation time, or culture media .

- Solution stability: Degradation under light or humidity alters activity. Conduct stability studies (HPLC, NMR) pre-assay .

- Replication: Repeat experiments across independent labs with standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。